1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(3-fluoropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-3-1-9-17-15(13)20-12-7-5-11(6-8-12)18-10-2-4-14(18)19/h1,3,9,11-12H,2,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSXFGRSCUNHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclohexyl Ring: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Fluoropyridinyl Group: This step often involves nucleophilic substitution reactions where the fluoropyridinyl group is introduced using suitable halogenated pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one core or the fluoropyridinyl group, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidin-2-one core provides structural stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound’s structural uniqueness lies in its 3-fluoropyridinyl-oxycyclohexyl substituent. Below is a comparative analysis with key analogs from literature:
Table 1: Structural and Functional Comparison
*Calculated based on structural analysis.
Key Observations
Antioxidant Activity: The chlorophenyl-thioxo-oxadiazole analog () exhibits 1.5× higher antioxidant activity than ascorbic acid, attributed to radical scavenging by sulfur and chloro groups .
Fluorinated Aromatic Systems: Both the target compound and 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone () incorporate fluorinated aromatic rings. The pyridine heterocycle in the target compound may improve solubility and hydrogen-bonding capacity compared to the fluorobenzyl group .
Safety and Handling: While safety data for the target compound are unavailable, analogs like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone () require stringent safety protocols (e.g., ventilation, protective equipment), suggesting similar precautions may apply .
Molecular Weight and Lipophilicity :
- The target compound’s calculated molecular weight (300.32) is lower than ’s trityloxymethyl derivative (357.44), likely improving membrane permeability. The cyclohexyl group may enhance lipophilicity compared to smaller substituents (e.g., azepane-carbonyl in ) .
Pharmacological Niche: The azepane-carbonyl analog () is excluded from fragrance/flavor use, underscoring the functional versatility of pyrrolidin-2-one derivatives.
Biological Activity
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features a unique structure that may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C_{15}H_{19}F_{N}_{2}O_{2}. Its structure includes a cyclohexyl ring, a pyrrolidinone moiety, and a fluoropyridine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.
While detailed mechanisms specific to this compound are still being elucidated, compounds with similar structural motifs often interact with various biological pathways. Notably, pyrrolidine derivatives have been shown to exhibit activity as enzyme inhibitors, receptor modulators, and in some cases, as anti-cancer agents.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Here are key findings:
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 0.15 µM against the SJSA-1 cell line, indicating potent activity comparable to other known inhibitors .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Compounds with similar structures have shown promise in modulating IDO activity, leading to enhanced anti-tumor immunity .
Case Studies
- Cell Line Studies : In a series of experiments involving the SJSA-1 cell line, the compound was administered at varying concentrations to assess its growth-inhibitory effects. The results indicated a dose-dependent response with significant apoptosis induction as evidenced by PARP cleavage assays.
- Xenograft Models : Animal studies using xenograft models have demonstrated that oral administration of this compound at doses around 100 mg/kg led to notable tumor growth inhibition and upregulation of key apoptotic markers such as p53 and caspase-3 .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by the presence of the fluoropyridine moiety, which may improve membrane permeability.
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparison table is provided below:
| Compound Name | IC50 (µM) | Target Enzyme | Mechanism |
|---|---|---|---|
| This compound | 0.15 | IDO | Enzyme Inhibition |
| Compound A | 0.22 | MDM2 | Protein Binding |
| Compound B | 0.24 | MDM2 | Protein Binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
